(5E)-5-[(2-bromophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(2-bromophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: is a synthetic organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a 2-bromo-benzylidene and a 3-nitro-phenyl group. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-bromophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:
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Formation of Thiazolidinone Ring: : The thiazolidinone ring is formed by the reaction of a thiourea derivative with a suitable α-haloketone under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (60-80°C).
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Introduction of 2-Bromo-benzylidene Group: : The 2-bromo-benzylidene group is introduced through a condensation reaction between the thiazolidinone intermediate and 2-bromo-benzaldehyde. This reaction is typically catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in an organic solvent like ethanol.
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Introduction of 3-Nitro-phenyl Group: : The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is conducted under controlled temperature conditions (0-5°C) to prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the phenyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can target the nitro group, converting it to an amino group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
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Substitution: : The bromine atom in the 2-bromo-benzylidene group can be substituted with other nucleophiles such as amines or thiols. This reaction is often facilitated by a base such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Oxidized derivatives of the thiazolidinone ring and phenyl groups
Reduction: Amino derivatives of the phenyl group
Substitution: Substituted benzylidene derivatives
Scientific Research Applications
(5E)-5-[(2-bromophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-bromophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloro-benzylidene)-3-(3-nitro-phenyl)-2-thioxo-thiazolidin-4-one
- 5-(2-Fluoro-benzylidene)-3-(3-nitro-phenyl)-2-thioxo-thiazolidin-4-one
- 5-(2-Methyl-benzylidene)-3-(3-nitro-phenyl)-2-thioxo-thiazolidin-4-one
Uniqueness
- Bromine Substitution : The presence of a bromine atom in the benzylidene group enhances the compound’s reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs.
- Nitro Group : The nitro group in the phenyl ring contributes to the compound’s electron-withdrawing properties, influencing its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C16H9BrN2O3S2 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9BrN2O3S2/c17-13-7-2-1-4-10(13)8-14-15(20)18(16(23)24-14)11-5-3-6-12(9-11)19(21)22/h1-9H/b14-8+ |
InChI Key |
VPFAFPXPRPATFR-RIYZIHGNSA-N |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-])Br |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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